molecular formula C8H15NO6 B12409955 D-N-Acetylgalactosamine-13C

D-N-Acetylgalactosamine-13C

Cat. No.: B12409955
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-XBMQVNBDSA-N
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Description

D-N-Acetylgalactosamine-13C is a compound where the carbon-13 isotope is incorporated into D-N-Acetylgalactosamine. D-N-Acetylgalactosamine is an endogenous metabolite and a derivative of galactose. It is commonly used as a stable isotope-labeled compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-13C typically involves the incorporation of the carbon-13 isotope into the D-N-Acetylgalactosamine molecule. This can be achieved through chemo-enzymatic methods, which provide high stereoselectivity and economic efficiency . The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to achieve the desired glycan structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemo-enzymatic synthesis, ensuring high purity and yield. The process is optimized for economic efficiency and scalability, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: D-N-Acetylgalactosamine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve high yield and purity of the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often used in further scientific research and industrial applications .

Mechanism of Action

The mechanism of action of D-N-Acetylgalactosamine-13C involves its incorporation into metabolic pathways and its interaction with specific molecular targets. For example, in the context of siRNA drugs, this compound conjugates are recognized by the asialoglycoprotein receptor on hepatocytes, leading to targeted delivery and gene silencing . This mechanism is crucial for the development of effective and specific therapies.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i2+1

InChI Key

MBLBDJOUHNCFQT-XBMQVNBDSA-N

Isomeric SMILES

CC(=O)N[C@@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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